molecular formula C15H10N2OS B8688942 phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone

phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone

Cat. No.: B8688942
M. Wt: 266.32 g/mol
InChI Key: IMAQCQMTUQRZKA-UHFFFAOYSA-N
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Description

phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a phenyl group

Preparation Methods

The synthesis of phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone typically involves the reaction of 4-(4-pyridyl)-2-thiazolylmethanone with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridyl groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings allow it to form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone can be compared with other similar compounds, such as:

    1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]ethanone: This compound has an ethyl group instead of a methanone group, which may affect its reactivity and biological activity.

    1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]propanone: The presence of a propanone group can lead to different chemical and physical properties compared to the methanone derivative.

    1-Phenyl-1-[4-(4-pyridyl)-2-thiazolyl]butanone: The butanone derivative may have different solubility and stability characteristics.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H10N2OS

Molecular Weight

266.32 g/mol

IUPAC Name

phenyl-(4-pyridin-4-yl-1,3-thiazol-2-yl)methanone

InChI

InChI=1S/C15H10N2OS/c18-14(12-4-2-1-3-5-12)15-17-13(10-19-15)11-6-8-16-9-7-11/h1-10H

InChI Key

IMAQCQMTUQRZKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-benzyl-4-(4-pyridyl)thiazole (3.00 g, 0.01 mol) and potassium permanganate (3.16 g, 0.02 mol) in benzene (30 mL) and water (60 mL) was added tetrahexyl ammonium iodide (0.96 g, 0.02 mol). The biphasic mixture was heated at reflux for 15 hours. After cooling the organic layer was separated and concentrated. The residue was taken up in ethyl acetate, filtered through silica gel, concentrated and chromatographed (ethyl acetate/hexane as eluant). Recrystallization from ethyl acetate/hexane afforded 1-phenyl-1-[4-(4-pyridyl)-2-thiazolyl]methanone (0.50 g, 11%). mp. 135°-136° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
catalyst
Reaction Step Two

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